Titanium tetranitrate

CVD precursor Thin film electronics Activation energy

Titanium tetranitrate (Ti(NO3)4, CAS 12372-56-4) is a volatile, anhydrous, binary transition metal nitrate that serves as a unique, carbon- and hydrogen-free precursor. It is a colorless, diamagnetic solid that sublimes readily at 100-120 °C under reduced pressure , distinguishing it from less volatile metal nitrates and common titanium precursors like titanium(IV) isopropoxide (TTIP).

Molecular Formula H4N4O12Ti
Molecular Weight 299.92 g/mol
CAS No. 12372-56-4
Cat. No. B082149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium tetranitrate
CAS12372-56-4
Molecular FormulaH4N4O12Ti
Molecular Weight299.92 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Ti]
InChIInChI=1S/4HNO3.Ti/c4*2-1(3)4;/h4*(H,2,3,4);
InChIKeyWDTVZGCQCHXNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Titanium Tetranitrate (Ti(NO3)4) Procurement: Volatility & Reactivity Profile


Titanium tetranitrate (Ti(NO3)4, CAS 12372-56-4) is a volatile, anhydrous, binary transition metal nitrate that serves as a unique, carbon- and hydrogen-free precursor . It is a colorless, diamagnetic solid that sublimes readily at 100-120 °C under reduced pressure , distinguishing it from less volatile metal nitrates and common titanium precursors like titanium(IV) isopropoxide (TTIP) . Its high reactivity, even toward hydrocarbons, and facile thermal decomposition to TiO2 make it a compound of choice for advanced material synthesis where precursor purity and decomposition pathways are critical .

Workflow Anhydrous CVD / ALD precursor for high-purity TiO2 layers
Selection Logic Carbon- and hydrogen-free composition supports clean thermal decomposition
Use Context Research synthesis of thin-film dielectrics, mixed-phase nanoparticles, and photocatalysts

Why Titanium Tetranitrate Cannot Be Substituted by Generic In-Class Analogs


Simply substituting titanium tetranitrate with another Group IV nitrate or a titanium alkoxide for CVD or materials synthesis will lead to markedly different outcomes. The compound’s unique combination of high volatility and specific decomposition pathway dictates film microstructure . Unlike hafnium or zirconium nitrates, Ti(NO3)4's higher vapor pressure allows for more practical sublimation conditions . Compared to titanium(IV) isopropoxide (TTIP), its significantly lower activation energy for deposition (Er = 98 vs. 135 kJ/mol) enables crystalline film growth at substantially lower temperatures, directly impacting process thermal budgets and substrate compatibility . Generic substitution ignores these critical, quantifiable performance differentials.

Target Precursor
Ti(NO3)4 provides a carbon-free decomposition pathway for lower-temperature crystalline TiO2 deposition.
VS
Alkoxide Substitute (TTIP)
Substitution may introduce carbon contamination and require a higher thermal budget for film crystallization.
Target Precursor
Ti(NO3)4 enables access to a mixed anatase/rutile nanoparticle morphology during thermal decomposition.
VS
Titanium Salt Substitute
Generic salts (TiOF2, TiOSO4) may yield only pure anatase phases with significantly larger particle sizes.
Target Precursor
Ti(NO3)4 exhibits practical sublimation pressures for standard vacuum delivery systems.
VS
Group IV Nitrate (Hf(NO3)4)
Direct substitution may require more stringent vacuum conditions, potentially limiting process transfer.

Quantitative Evidence Guide for Titanium Tetranitrate Selection


Lower Activation Energy Enables Lower Temperature TiO2 CVD vs. Titanium(IV) Isopropoxide

In a direct head-to-head study of UHV-CVD precursors, titanium tetranitrate demonstrated a significantly lower activation energy for the deposition of TiO2 films compared to titanium(IV) isopropoxide (TTIP). This allows for deposition at substantially lower substrate temperatures, a critical advantage for thermally sensitive substrates .

Activation Energy
Head-to-head
98 kJ/mol
27% lower vs TTIP (135 kJ/mol)
May support crystalline TiO2 growth at reduced thermal budgets.
UHV-CVD reactor conditions. Substrate temperature context below 200 °C.
CVD precursor Thin film electronics Activation energy

Superior Volatility Simplifies Precursor Delivery Compared to Hafnium Tetranitrate

Titanium tetranitrate can be sublimed under more practical vacuum conditions than its hafnium analog. Ti(NO3)4 is reported to sublime at 100–120 °C and a pressure of 90–100 Pa , whereas Hf(NO3)4 requires a significantly lower pressure of 0.1 mmHg (≈13 Pa) at a similar temperature . This indicates a higher vapor pressure for the titanium compound, simplifying vacuum system requirements.

Sublimation Pressure
Cross-study
90–100 Pa (Ti)
~7× higher pressure vs Hf(NO3)4 at 13 Pa
May simplify vacuum delivery system requirements.
Reduced-pressure sublimation at 110-120 °C. Context-dependent comparison.
Precursor delivery CVD sublimation Vapor pressure

Control Over TiO2 Polymorph Synthesis vs. Titanium Oxyfluoride and Oxysulfate

Thermal decomposition of titanium tetranitrate at 700 °C yields spherical TiO2 nanoparticles of both anatase and rutile phases . In a direct comparative study, decomposition of two alternative precursors, titanium oxyfluoride (TiOF2) and titanium oxysulfate (TiOSO4), under the same conditions produced only the anatase phase, with significantly larger, non-spherical particles of 200–300 nm .

Polymorph Control
Head-to-head
Anatase + Rutile (spherical)
Mixed-phase vs pure anatase (200-300nm particles)
Supports synthesis of mixed-phase TiO2 nanomaterials.
Thermal decomposition at 700 °C. Compared to TiOF2 and TiOSO4 precursors.
Nanomaterials synthesis TiO2 polymorph control Thermal decomposition

Carbon-Free Decomposition for High-Purity TiO2 Dielectrics vs. Alkoxide Precursors

As a carbon- and hydrogen-free molecule, titanium tetranitrate offers a fundamental purity advantage over metal-organic precursors like titanium(IV) isopropoxide. The decomposition of Ti(NO3)4 produces exclusively TiO2 and gaseous NO2 and O2 byproducts , whereas alkoxide decomposition can leave carbon contamination in the film. This was demonstrated in the fabrication of TiO2 capacitors, where Ti(NO3)4-derived films exhibited leakage current densities as low as 10^-8 A·cm^-2 .

Dielectric Purity
Cross-study
~10-8 A·cm-2
Carbon-free decomposition vs metal-organic residues
May mitigate carbon-related leakage paths in gate dielectrics.
UHV-CVD TiO2 capacitor context. Leakage current density reported.
Gate dielectric High-k material Precursor purity

High-Impact Application Scenarios for Titanium Tetranitrate


Low-Temperature Chemical Vapor Deposition (CVD) of Gate Dielectrics

Titanium tetranitrate is the precursor of choice for depositing high-k TiO2 gate dielectrics on temperature-sensitive semiconductor substrates. Its low activation energy for decomposition (98 kJ/mol) enables crystalline film growth at temperatures as low as 184 °C, well below the limits of many CMOS back-end processes . This directly leverages the 27% lower activation energy compared to TTIP , enabling integration without damaging underlying device structures.

Synthesis of Mixed-Phase (Anatase/Rutile) TiO2 Nanoparticles for Photocatalysis

For applications requiring enhanced photocatalytic activity, such as water splitting or pollutant degradation, Ti(NO3)4 is an indispensable precursor. Unlike TiOF2 or TiOSO4 which only produce large anatase particles, thermal decomposition of Ti(NO3)4 at 700 °C yields a spherical nanoparticle mixture of the photocatalytically superior anatase and rutile phases . This direct polymorph control is a key procurement driver.

Deposition of Ultra-Pure TiO2 Films for High-Performance Capacitors

The absence of carbon and hydrogen in the Ti(NO3)4 molecule is a critical differentiator for fabricating low-leakage TiO2 capacitors. The precursor's clean decomposition to TiO2, NO2, and O2 eliminates the carbon contamination inherent to metal-organic precursors, enabling the achievement of very low leakage current densities (10^-8 A·cm^-2) . This makes it the superior choice for precision electronic components where purity is paramount.

Practical Delivery for CVD in Industrial-Scale Vacuum Systems

The higher vapor pressure of Ti(NO3)4, quantified by its ability to sublime at 90-100 Pa compared to the 13 Pa required for Hf(NO3)4 , makes it a more industrially compatible precursor. This enables the use of simpler, less costly vacuum delivery systems for depositing titanium-containing oxide films, directly addressing a key procurement concern of capital and operational expenditure.

Application
Selection Property
Validation Focus
Low-temperature CVD research
Thermal decomposition profile
Crystalline film growth at reduced thermal budgets
Mixed-phase TiO2 nanoparticle synthesis
Polymorph selectivity
Achieving targeted anatase/rutile ratio and morphology
High-purity gate dielectrics
Carbon-free precursor structure
Minimizing trace carbon contamination and leakage current density
Industrial-scale precursor delivery
Volatility and vapor pressure range
Compatibility with standard vacuum delivery infrastructure
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